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Compound of Interest

Compound Name: 2-Chloro-1-cyclooctylethanone

CAS No.: 145798-64-7

Cat. No.: B114630 Get Quote

Core Identity & Physicochemical Profile[2][3][4][5]
[6]
2-Chloro-1-cyclooctylethanone is an

-haloketone featuring a bulky, lipophilic cyclooctyl ring.[1] In drug discovery, it serves as a
critical electrophilic intermediate for introducing the cyclooctyl moiety—a structural motif often
utilized to fill large hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinase
inhibitors.[1]
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Property Data

IUPAC Name 2-Chloro-1-cyclooctylethan-1-one

CAS Number 145798-64-7

Molecular Formula

C

H

ClO

Molecular Weight 188.69 g/mol

SMILES ClCC(=O)C1CCCCCCC1

Structural Class -Chloroketone; Cycloalkyl ketone

Physicochemical Properties (Predicted & Experimental)
Property Value / Range Context

Boiling Point ~260–270 °C (760 mmHg)

Extrapolated from lower

homologs

(Cyclopentyl/Cyclohexyl).[1]

Density ~1.08 g/cm Typical for chlorinated

cycloalkyl ketones.[1]

LogP 3.15
High lipophilicity; suitable for

membrane permeability.[1]

Appearance Colorless to pale yellow oil
May darken upon storage due

to HCl evolution.[1]

Solubility Soluble in DCM, THF, EtOAc
Insoluble in water; hydrolyzes

slowly.

Synthesis & Production Logic
The synthesis of 2-Chloro-1-cyclooctylethanone follows the standard electrophilic

halogenation of enolizable ketones.[1] The steric bulk of the cyclooctyl ring requires specific
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control over temperature and stoichiometry to prevent poly-chlorination.[1]

Synthetic Pathway
The primary precursor is 1-cyclooctylethanone (Methyl cyclooctyl ketone, CAS 6713-50-4).[1]

1-Cyclooctylethanone
(C8-Ring-C(=O)CH3)

Enol Intermediate

Acid/Base Catalysis

Chlorinating Agent
(SO2Cl2 or Cl2)
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Click to download full resolution via product page

Figure 1: Mechanistic flow for the alpha-chlorination of cyclooctyl methyl ketone.[1]

Experimental Protocol (Self-Validating)
Objective: Monochlorination of 1-cyclooctylethanone using Sulfuryl Chloride (

).

Reagents:

1-Cyclooctylethanone (1.0 eq)[1]

Sulfuryl Chloride (1.05 eq)

Methanol (Solvent/Catalyst, 5-10 volumes)[1]

Dichloromethane (DCM) (Co-solvent, optional)

Step-by-Step Methodology:

Dissolution: Dissolve 1-cyclooctylethanone in Methanol at 0°C. Methanol promotes the

formation of the enol ether intermediate, accelerating the reaction compared to non-polar

solvents.
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Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain internal temperature

. Causality: Rapid addition or high temperature leads to dichlorination (gem-dichloro
impurity).[1]

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Disappearance of the

methyl ketone peak confirms conversion.

Quench: Pour mixture into ice-cold saturated

. Safety: Evolution of

and residual

gas will occur.

Isolation: Extract with DCM (3x). Wash organic layer with brine, dry over

, and concentrate.

Purification: If the crude contains >5% dichloro-impurity, purify via flash column

chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Applications
The reactivity of 2-Chloro-1-cyclooctylethanone is defined by the

-chloroketone motif.[1] The electron-withdrawing chlorine atom activates the carbonyl toward
nucleophilic attack while simultaneously serving as a leaving group.[1]

Key Reaction Pathways[1]
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2-Chloro-1-cyclooctylethanone
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Figure 2: Divergent synthetic utility of the cyclooctyl alpha-chloroketone scaffold.[1]

Hantzsch Thiazole Synthesis (Primary Application)
This is the most common application for this compound in drug discovery.

Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide) followed by

cyclodehydration.

Outcome: Yields 2-substituted-4-cyclooctylthiazoles.[1]

Significance: The cyclooctyl group at the 4-position provides a high-volume hydrophobic

anchor, often increasing potency in enzyme inhibitors by displacing water from hydrophobic

pockets.[1]

Nucleophilic Substitution ( )
Reagents: Primary or secondary amines (

).[1]

Conditions:

, Acetone or DMF, RT.

Product:

-Aminoketones.[1]
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Note: Steric hindrance from the cyclooctyl ring is minimal for the incoming nucleophile

because the attack occurs at the primary carbon (

), not the ring itself.

Safety & Handling (E-E-A-T)
Hazard Classification:

Lachrymator: Like most

-haloketones, this compound is a potent tear gas agent.[1] Handle only in a functioning fume
hood.

Skin Corrosive: Causes severe skin burns and eye damage.[1]

Alkylating Agent: Potential mutagen.[1] Avoid inhalation of vapors.

Storage Protocol:

Store at 2–8°C under inert gas (Argon/Nitrogen).

Instability: May decompose to release HCl upon exposure to moisture.[1] If the liquid turns

dark brown or green, verify purity before use.

References
PubChem Compound Summary. (2025). 2-Chloro-1-cyclooctylethanone (CAS 145798-64-

7).[1][2] National Center for Biotechnology Information.[1] Link

ChemicalBook. (2025).[1] 2-Chloro-1-cyclooctylethanone Properties and Safety. Link

BenchChem. (2025).[1] General Protocols for Hantzsch Thiazole Synthesis using alpha-

chloroketones. Link

Molaid Chemicals. (2025). Physicochemical data for CAS 145798-64-7. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://cymitquimica.com/cas/6084-17-9/
https://cymitquimica.com/cas/6084-17-9/
https://cymitquimica.com/cas/6084-17-9/
https://cymitquimica.com/cas/6084-17-9/
https://www.benchchem.com/product/b114630?utm_src=pdf-body
https://cymitquimica.com/cas/6084-17-9/
https://www.molaid.com/MS_299956
https://cymitquimica.com/cas/6084-17-9/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F%23query%3D145798-64-7
https://cymitquimica.com/cas/6084-17-9/
https://www.benchchem.com/product/b114630?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB61071489.htm
https://cymitquimica.com/cas/6084-17-9/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.molaid.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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